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molecular formula C8H8F3NS B1590162 2-Amino-5-(methylthio)benzotrifluoride CAS No. 59920-85-3

2-Amino-5-(methylthio)benzotrifluoride

Cat. No. B1590162
M. Wt: 207.22 g/mol
InChI Key: ZMHBBQHIIBIBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04341901

Procedure details

A solution of 4-thiocyano-2-trifluoromethylaniline (2.1 g., 0.01 mole) in ethanol (25 ml) is added to a stirred solution of sodium sulfide nonahydrate (2.4 g., 0.01 mole) in water (5 ml) and the mixture is warmed (50° C.) for 40 minutes. Methyl iodide (1.55 g., 0.011 mole) is added to the warm reaction all at once, and stirring is continued for two hours. Thin layer chromatography on silica gel with 50 percent hexane-50 percent methylene chloride diluent alongside an authentic sample shows that all of the thiocyano compound is reacted to produce the desired product.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
thiocyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:5]=1)[C:2]#N.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].CI.CCCCCC>C(O)C.O>[CH3:2][S:1][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([C:11]([F:12])([F:13])[F:14])[CH:5]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
S(C#N)C1=CC(=C(N)C=C1)C(F)(F)F
Name
Quantity
2.4 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.55 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
thiocyano
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC1=CC(=C(N)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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